Enhanced Reactivity in Friedel-Crafts Alkylation: Cbz vs. Boc Protecting Group
In a calcium(II)-catalyzed Friedel-Crafts alkylation, N-Cbz-protected azetidinols demonstrate crucial reactivity, yielding the desired 3,3-diarylazetidine product in high yield. In contrast, N-Boc-protected azetidinols were found to be completely unreactive under identical conditions [1]. The benzyloxycarbonyl (Cbz) group is essential for stabilizing the intermediate carbocation on the four-membered ring, enabling the reaction [1].
| Evidence Dimension | Reaction yield in Ca(II)-catalyzed Friedel-Crafts alkylation |
|---|---|
| Target Compound Data | 92% yield (for the para-substituted product 2a) |
| Comparator Or Baseline | N-Boc-protected azetidinol (0% yield, unreactive) |
| Quantified Difference | >90% absolute yield advantage |
| Conditions | N-Cbz or N-Boc azetidinol (0.5 mmol), Ca(NTf2)2 (5 mol %), Bu4NPF6 (5 mol %), o-cresol, CH2Cl2, 40 °C |
Why This Matters
This proves that the Cbz group is not a generic substitute; it is a chemically essential component for accessing valuable 3,3-diarylazetidine scaffolds that are inaccessible with other common protecting groups.
- [1] Denis, C., Dubois, M. A. J., Voisin-Chiret, A. S., Bureau, R., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel–Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity. Organic Letters, 21(1), 300-304. View Source
